7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

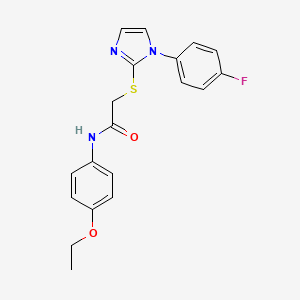

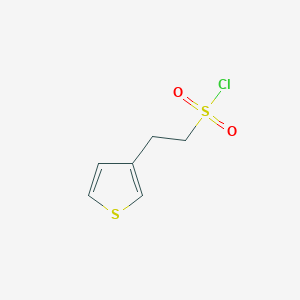

“7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” is a chemical compound with the molecular formula C14H15NO3 . It is a derivative of coumarin, a class of organic compounds that are widely used in the pharmaceutical industry due to their diverse biological activities .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature . For example, one method involves the reaction of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .Molecular Structure Analysis

The molecular structure of “this compound” consists of a coumarin core (a fused benzene and α-pyrone ring) with a pyrrolidin-1-ylmethyl group at the 4-position and a hydroxy group at the 7-position .科学的研究の応用

Synthesis and Chemical Reactivity

The synthesis of derivatives related to 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves reactions with nucleophiles under acidic or basic conditions, leading to the formation of various substituted compounds. For instance, the reaction of the corresponding 7-hydroxy derivatives with nucleophiles has yielded a range of 7-substituted derivatives, demonstrating the versatility of this compound in organic synthesis (Goto et al., 1991). Furthermore, a novel dual activation mode promoted by pyrrolidine facilitates the Michael-Michael-acetalization cascade, enabling the synthesis of tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one derivatives with excellent diastereoselectivities (Jian Liu et al., 2015).

Biological Applications and Research

Research into the biological activities of chromen-2-one derivatives has uncovered their potential as therapeutic agents. A study on the antimicrobial and antioxidant activities of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides indicates the significant biological relevance of these compounds (K. Hatzade et al., 2008). Furthermore, the synthesis of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones has shown selective inhibition of human monoamine oxidase A, highlighting its potential in developing treatments for neurological disorders (Cecilia Mattsson et al., 2014).

Analytical and Sensory Applications

The compound's utility extends to analytical applications, such as the development of a novel ratiometric pH probe based on the ratiometric fluorescent properties of a dicyanomethylene-4H-chromene platform, demonstrating high selectivity and sensitivity for pH variation (Xiaolei Liu et al., 2017).

Structural and Material Science Research

On the material science front, the crystal structure analysis of related compounds provides insights into their molecular configuration, which is crucial for understanding their reactivity and interactions in various applications (R. Marulasiddaiah et al., 2011).

将来の方向性

The future directions for research on “7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of coumarin derivatives, this compound may have potential as a therapeutic agent .

作用機序

Target of Action

It is known that coumarin derivatives, such as this compound, have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .

Mode of Action

It is believed that the anti-tumor activity of coumarin and its derivatives, including 7-hydroxycoumarin, is due to its metabolites .

Biochemical Pathways

It is known that coumarin and its derivatives have demonstrated activity against several types of animal tumors , suggesting that they may interact with pathways related to cell proliferation and survival.

Result of Action

It is known that coumarin and its derivatives, including 7-hydroxycoumarin, have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that the compound may have anti-proliferative effects at the molecular and cellular level.

特性

IUPAC Name |

7-hydroxy-4-(pyrrolidin-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-11-3-4-12-10(9-15-5-1-2-6-15)7-14(17)18-13(12)8-11/h3-4,7-8,16H,1-2,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVZAUBWPMKTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2757070.png)

![4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2757071.png)

![[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol](/img/structure/B2757072.png)

![(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757073.png)

![4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2757077.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757078.png)

![2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2757082.png)

![7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757084.png)